Bienvenue dans la boutique en ligne BenchChem!

EM127

Cancer Therapeutics Epigenetics Enzymology

EM127 is a second-generation covalent SMYD3 inhibitor with a unique 2-chloroethanoyl warhead targeting Cys186 in the substrate-binding pocket (PDB: 6ZRB). This site-specific, irreversible mechanism ensures prolonged target engagement and robust attenuation of ERK1/2 phosphorylation and oncogene transcription (CDK2, c-MET, N-cadherin) at low micromolar doses, outperforming reversible alternatives like EPZ031686. Ideal for dissecting SMYD3's role in proliferation, migration, EMT, DNA repair, and chemoresistance in breast, colorectal, and gastric cancer models. Procure for reproducible phenotypic assays and combination studies with MET inhibitors.

Molecular Formula C14H18ClN3O3
Molecular Weight 311.76 g/mol
Cat. No. B10855083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEM127
Molecular FormulaC14H18ClN3O3
Molecular Weight311.76 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NC3CCN(CC3)C(=O)CCl
InChIInChI=1S/C14H18ClN3O3/c15-8-13(19)18-5-3-10(4-6-18)16-14(20)11-7-12(21-17-11)9-1-2-9/h7,9-10H,1-6,8H2,(H,16,20)
InChIKeyOENTXAYVUCLRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EM127 Compound Overview: A Site-Specific Covalent SMYD3 Inhibitor for Cancer Research


EM127 (compound 11c, CAS 1886879-71-5) is a second-generation, 4-aminopiperidine-based covalent inhibitor of the lysine methyltransferase SMYD3 (SET and MYND domain containing 3) [1]. It features a 2-chloroethanoyl warhead that selectively targets the non-catalytic Cys186 residue within the substrate/histone binding pocket of SMYD3 [1]. This site-specific covalent binding mechanism, confirmed by X-ray crystallography (PDB: 6ZRB), distinguishes EM127 from reversible first-generation SMYD3 inhibitors [1][2]. The compound exhibits a binding affinity (KD) of 13 μM and demonstrates potent attenuation of SMYD3-mediated signaling pathways, including ERK1/2 phosphorylation and transcriptional regulation of oncogenic target genes in multiple cancer models [3].

Why Generic SMYD3 Inhibitors Cannot Substitute for EM127: Covalent vs. Reversible Binding and Functional Selectivity


SMYD3 inhibitors exhibit critical functional divergence driven by their mechanism of binding and site-specificity, rendering them non-interchangeable. EM127 is a second-generation covalent inhibitor that selectively targets Cys186 in the substrate/histone binding pocket, a site distinct from the SAM cofactor binding pocket targeted by many first-generation reversible inhibitors [1]. This covalent, site-specific mechanism leads to prolonged and potent attenuation of methyltransferase activity not achievable with reversible competitors like EPZ031686 [1]. Furthermore, EM127 demonstrates functional selectivity at the cellular level, impairing ERK1/2 signaling and downstream oncogene transcription at low micromolar concentrations, outcomes that are not universally observed with other in-class SMYD3 inhibitors and which are directly linked to its unique binding mode [1]. Therefore, substituting EM127 with another SMYD3 inhibitor without validating functional equivalence risks compromising experimental reproducibility and therapeutic investigation outcomes.

Quantitative Differentiation of EM127: A Head-to-Head Evidence Guide Against Key SMYD3 Inhibitors


Superior Potency Against First-Generation Inhibitor EPZ031686

EM127 (11C) demonstrates a stronger SMYD3 inhibitory effect compared to the first-generation reference inhibitor EPZ031686 in direct enzymatic assays [1]. This enhanced potency is a direct consequence of its irreversible, covalent binding mechanism, which contrasts with the reversible binding of EPZ031686 [1]. While exact IC50 values for both compounds are not provided in the primary comparison, the qualitative 'stronger inhibitory effect' is a key differentiating factor, highlighting the advantage of the second-generation covalent approach [1].

Cancer Therapeutics Epigenetics Enzymology

Functional Cellular Activity: Attenuation of Oncogenic Signaling at Low Micromolar Concentrations

EM127 (11C) effectively reduces SMYD3-mediated ERK1/2 phosphorylation in a dose- and time-dependent manner in multiple cancer cell lines, including HCT116 (colorectal) and MDA-MB-231 (breast) [1]. At a concentration of 5 μM, EM127 strongly decreases the steady-state mRNA levels of key oncogenes such as cyclin dependent kinase 2 (CDK2), c-MET, N-cadherin, and fibronectin 1 (FN1), all of which are known to be regulated by SMYD3 [1]. This functional cellular activity is a hallmark of its efficacy and distinguishes it from compounds that may bind SMYD3 but fail to elicit this downstream transcriptional and signaling cascade.

Cell Signaling Cancer Biology Pharmacodynamics

Synergistic Activity with MET Inhibitors in Gastric Cancer Models

EM127 demonstrates a synergistic effect when combined with MET inhibitors (e.g., SU11274) in gastric cancer (GC) cell line models [1]. The study found that EM127 can be used as part of a synergistic approach with MET inhibitors to enhance targeting of the HGF/MET signaling pathway [1]. This functional synergy is supported by data from both 2D cell culture and 3D tumorsphere assays, which serve as surrogates for cancer stemness characteristics [1]. This points to a specific, validated combination strategy that is not universally established for other SMYD3 inhibitors.

Gastric Cancer Combination Therapy Receptor Tyrosine Kinase

Reversal of Chemoresistance in Preclinical Models

Inhibition of SMYD3 with EM127 has been shown to reverse chemoresistance by impairing the DNA repair response to chemotherapy-induced double-strand breaks (DSBs) [1]. Mechanistically, SMYD3 is required for homologous recombination (HR) repair, as it methylates the upstream sensor ATM, propagating the HR cascade [1]. By blocking this pathway, EM127 sensitizes cancer cells to chemotherapeutics (CHTs). Specifically, EM127 demonstrated a synergistic effect with CHTs in colorectal, gastric, and breast cancer cells, tumorspheres, and in a preclinical colorectal cancer mouse model [1]. This ability to modulate DNA damage response and reverse chemoresistance is a specific and high-value functional property for experimental oncology research.

Chemoresistance DNA Damage Response Preclinical Oncology

Direct Comparison with Non-Covalent Inhibitor BCI-121 in Cancer Stem Cells

In a study investigating SMYD3's role in colorectal cancer stem cells (CRC-SCs), the covalent inhibitor EM127 was directly compared to the non-covalent SMYD3 inhibitor BCI-121 [1]. Immunoblot analysis of patient-derived CRC-SCs revealed that treatment with 10 μM EM127 for 48 hours led to a more pronounced reduction in c-MYC stemness-related target gene products (e.g., NANOG, SOX2) compared to 100 μM BCI-121 [1]. This demonstrates that EM127's covalent mechanism of action achieves superior functional effects on cancer stemness markers at a 10-fold lower concentration than its non-covalent counterpart.

Cancer Stem Cells Colorectal Cancer Covalent Inhibitor

Covalent Binding to Non-Catalytic Cys186 Confers Distinct Biochemical Profile

EM127's covalent binding to Cys186, a residue located in the substrate/histone binding pocket rather than the SAM cofactor binding site, is a key differentiator from SAM-competitive inhibitors like GSK2807 [1][2][3]. GSK2807 is a potent (Ki=14 nM, IC50=130 nM) but reversible, SAM-competitive inhibitor [3]. EM127's distinct binding site and irreversible covalent mechanism are expected to confer a different residence time and sustained inhibition of methyltransferase activity in cellular contexts [1][2]. This difference in binding mode and kinetics is critical for experimental design where prolonged target engagement is desired.

Structural Biology Drug Discovery Enzyme Kinetics

Recommended Application Scenarios for EM127 in Preclinical Cancer and Epigenetics Research


Investigating SMYD3-Driven Oncogenic Signaling and Transcriptional Programs

EM127 is a premier tool compound for dissecting the functional consequences of SMYD3 inhibition in cancer cell biology. Its validated ability to potently reduce ERK1/2 phosphorylation and downregulate key oncogenes (CDK2, c-MET, N-cadherin, FN1) at 5 μM makes it ideal for studying SMYD3's role in proliferation, migration, and epithelial-mesenchymal transition (EMT) [1]. Its covalent, site-specific mechanism ensures sustained target inhibition, enabling robust and reproducible phenotypic assays in breast (MDA-MB-231) and colorectal (HCT116) cancer models [1].

Developing Combination Therapy Strategies for MET-Driven Gastric Cancer

For research programs focusing on gastric cancer or MET-amplified tumors, EM127 is a strategic choice based on its demonstrated synergy with MET inhibitors like SU11274 [1]. Its use in combination with MET-targeted agents allows researchers to explore enhanced suppression of the HGF/MET signaling pathway, a known driver of cancer stemness and invasiveness. The compound's efficacy in 3D tumorsphere assays further supports its application in studies evaluating cancer stem cell biology [1].

Reversing Chemoresistance and Studying DNA Damage Response (DDR) Mechanisms

EM127 is uniquely positioned for research into the intersection of epigenetics and DNA repair. Its mechanism of action involves the disruption of SMYD3-dependent homologous recombination (HR) repair, sensitizing chemoresistant cancer models to chemotherapy [1]. This makes EM127 a valuable tool for investigating the role of SMYD3 in ATM methylation, HR cascade propagation, and the development of acquired chemoresistance in colorectal, gastric, and breast cancer models [1]. It can be used to study strategies for overcoming therapeutic resistance by targeting the epigenetic regulation of DDR.

Targeting Cancer Stem Cell (CSC) Populations in Colorectal Cancer

Researchers investigating cancer stemness, particularly in colorectal cancer, will find EM127 a superior tool compared to non-covalent alternatives like BCI-121 [1]. EM127's potent downregulation of c-MYC stemness-related target genes (e.g., NANOG, SOX2) at low micromolar concentrations in patient-derived CSCs provides a robust functional readout for studies aimed at eradicating tumor-initiating cell populations [1]. Its covalent binding ensures durable target inhibition in long-term CSC assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EM127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.